N-(1-hydroxy-2-methylpropan-2-yl)-4-propan-2-yl-1,3-thiazole-2-carboxamide
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Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-4-propan-2-yl-1,3-thiazole-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-4-propan-2-yl-1,3-thiazole-2-carboxamide typically involves the reaction of appropriate thiazole derivatives with isopropylamine and other reagents under controlled conditions. The process may include steps such as:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the Isopropyl Group: This step involves the alkylation of the thiazole ring.
Amidation Reaction: The final step involves the reaction of the intermediate with isopropylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-4-propan-2-yl-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)-4-propan-2-yl-1,3-thiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-4-propan-2-yl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)formamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-4-propan-2-yl-1,3-thiazole-2-carboxamide is unique due to its specific thiazole ring structure combined with the isopropyl and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-propan-2-yl-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-7(2)8-5-16-10(12-8)9(15)13-11(3,4)6-14/h5,7,14H,6H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOMRPWMIOTQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=O)NC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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